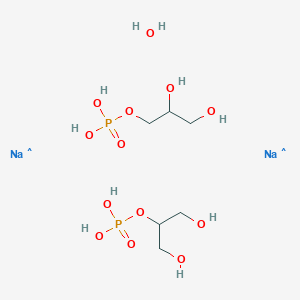
CID 122173582
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Disodium mono(1,3-dihydroxypropan-2-yl phosphate) mono(2,3-dihydroxypropyl phosphate) hydrate (mixture) is a chemical compound with the molecular formula C6H20Na2O13P2. It is a disodium salt of a phosphate ester, which is often used in various scientific and industrial applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of disodium mono(1,3-dihydroxypropan-2-yl phosphate) mono(2,3-dihydroxypropyl phosphate) hydrate typically involves the reaction of 1,3-dihydroxypropan-2-yl phosphate with 2,3-dihydroxypropyl phosphate in the presence of sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The mixture is then hydrated to obtain the final compound .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using high-purity reagents. The process is optimized to maximize yield and purity, often involving multiple purification steps such as crystallization and filtration. The compound is then dried and stored under inert atmosphere to prevent degradation .
Chemical Reactions Analysis
Types of Reactions
Disodium mono(1,3-dihydroxypropan-2-yl phosphate) mono(2,3-dihydroxypropyl phosphate) hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: It can be reduced under specific conditions to yield lower oxidation state products.
Substitution: The phosphate groups can undergo substitution reactions with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphoric acid derivatives, while substitution reactions can produce various phosphate esters .
Scientific Research Applications
Disodium mono(1,3-dihydroxypropan-2-yl phosphate) mono(2,3-dihydroxypropyl phosphate) hydrate is used in a wide range of scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: In studies involving phosphate metabolism and enzyme activity.
Medicine: As a potential therapeutic agent in the treatment of certain diseases.
Industry: In the production of specialty chemicals and as an additive in various formulations.
Mechanism of Action
The mechanism of action of disodium mono(1,3-dihydroxypropan-2-yl phosphate) mono(2,3-dihydroxypropyl phosphate) hydrate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This can lead to changes in cellular signaling pathways and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Disodium phosphate: A simpler phosphate salt with similar applications but different chemical properties.
Sodium tripolyphosphate: A more complex phosphate compound used in detergents and water treatment.
Sodium hexametaphosphate: Another phosphate compound with applications in food and industrial processes.
Uniqueness
Disodium mono(1,3-dihydroxypropan-2-yl phosphate) mono(2,3-dihydroxypropyl phosphate) hydrate is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and interact with biological molecules in distinct ways. This makes it a valuable compound in both research and industrial applications .
Properties
Molecular Formula |
C6H20Na2O13P2 |
|---|---|
Molecular Weight |
408.14 g/mol |
InChI |
InChI=1S/2C3H9O6P.2Na.H2O/c4-1-3(5)2-9-10(6,7)8;4-1-3(2-5)9-10(6,7)8;;;/h2*3-5H,1-2H2,(H2,6,7,8);;;1H2 |
InChI Key |
ISKUMKFFKJGJCV-UHFFFAOYSA-N |
Canonical SMILES |
C(C(CO)OP(=O)(O)O)O.C(C(COP(=O)(O)O)O)O.O.[Na].[Na] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















